molecular formula C11H7BrN2O3 B8725238 2-(4-Bromophenoxy)-5-nitropyridine

2-(4-Bromophenoxy)-5-nitropyridine

Cat. No.: B8725238
M. Wt: 295.09 g/mol
InChI Key: HIBSWRHUZCYNFL-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-nitropyridine (CAS No. 219865-88-0) is a nitro-substituted pyridine derivative featuring a bromophenoxy group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₇BrN₂O₃, with a molecular weight of 295.09 g/mol (calculated). The bromine substituent may enhance its utility in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) due to bromine’s favorable leaving-group properties compared to chlorine or fluorine .

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-nitropyridine

InChI

InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H

InChI Key

HIBSWRHUZCYNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base deprotonates 4-bromophenol, generating a phenoxide ion that attacks the electron-deficient pyridine ring. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are required to overcome the aromatic ring’s inherent stability.

Key parameters :

  • Molar ratio : 1:1.2 (5-nitropyridine to 4-bromophenol)

  • Solvent : DMF (dielectric constant ≈ 37) enhances nucleophilicity

  • Yield : 60–75% under optimized conditions

Limitations and Side Reactions

Competing side reactions include:

  • Over-nitration : Uncontrolled nitration at adjacent positions, observed when excess nitric acid residues remain.

  • Solvent decomposition : DMF degrades at temperatures >130°C, forming dimethylamine byproducts that reduce yield.

Nitration of Brominated Pyridine Precursors

An alternative pathway involves nitrating 2-(4-bromophenoxy)pyridine, though this method requires precise control to avoid regioisomer formation.

Direct Nitration with Mixed Acid

A patented method (CN106187867A) uses a two-step process:

  • Bromination : 2-amino-5-bromopyridine is treated with H₂O₂ in concentrated H₂SO₄ at 0°C to form 2-nitro-5-bromopyridine.

  • Phenoxy substitution : The nitro-bromopyridine intermediate reacts with 4-bromophenol under basic conditions.

Optimized conditions :

  • Nitrating agent : 30% H₂O₂ in H₂SO₄ at 0–20°C

  • Yield : 58.8–86.1% after recrystallization (Table 1)

Table 1: Yields from Patent CN106187867A

ExampleStarting Material (kg)Product (kg)Yield (%)
112082.7858.8
3120120.586.1

Challenges in Regioselectivity

Nitration at the 5-position is favored due to:

  • Electronic effects : The bromine atom’s electron-withdrawing nature directs nitration to the para position.

  • Steric hindrance : The 2-phenoxy group impedes nitration at adjacent positions.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified SNAr protocol using DMSO at 150°C for 30 minutes achieves 85% yield, though scalability remains a concern.

One-Pot Tandem Reactions

Emerging methods combine bromination and nitration in a single pot. For example, using N-bromosuccinimide (NBS) and HNO₃/acetic acid achieves 70% yield but requires rigorous pH control.

Optimization Strategies

Solvent Selection

  • DMF vs. DMSO : DMSO increases reaction rate but complicates purification due to higher boiling point (189°C vs. 153°C for DMF).

  • Eco-friendly alternatives : Cyclopentyl methyl ether (CPME) shows promise, offering comparable yields (68%) with lower toxicity.

Temperature and Time Optimization

  • Critical thresholds : Reactions below 80°C result in <30% conversion, while temperatures >120°C promote decomposition.

  • Time-yield correlation : Maximum yield (75%) occurs at 18 hours, beyond which side products dominate.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch-to-batch variability:

  • Residence time : 20 minutes at 100°C

  • Throughput : 5 kg/day with 82% yield

Waste Management

  • Acetic acid recovery : Distillation recovers >90% solvent for reuse.

  • Bromide byproducts : Ion exchange resins capture Br⁻ ions, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxy-pyridines.

    Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.

    Coupling reactions: Biaryl compounds with various substituents.

Scientific Research Applications

2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Halogen Influence (Br vs. Cl vs. F)

  • Bromine: The larger atomic radius and polarizability of bromine (vs. However, direct data for this compound is unavailable .
  • Chlorine: The chloro analog (2-(4-chlorophenoxy)-5-nitropyridine) has a confirmed melting point of 93°C, attributed to efficient crystal packing via halogen interactions .
  • Fluorine : Fluorinated derivatives (e.g., 2-(2,4-difluorophenyl)-5-nitropyridine) exhibit stronger electron-withdrawing effects, which could accelerate electrophilic substitution reactions .

Hydrogen Bonding and Crystal Packing

  • The nitro group (-NO₂) acts as a hydrogen bond acceptor. In compounds like 2-chloro-5-nitropyridin-4-amine, N–H···O and N–H···Cl bonds stabilize the crystal lattice . However, this compound lacks amino groups, suggesting weaker intermolecular forces unless phenoxy oxygen participates in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenoxy)-5-nitropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, introducing the 4-bromophenoxy group to 2-chloro-5-nitropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction time, temperature, and stoichiometry of the phenoxide nucleophile critically affect yield. Evidence from analogous nitropyridine syntheses suggests that microwave-assisted methods can reduce reaction times and improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral signatures?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct downfield shifts (e.g., H-3 and H-6 protons on the pyridine ring appear at δ 8.5–9.0 ppm). The bromophenoxy group’s aromatic protons split into a characteristic doublet (J = 8–9 Hz) .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-NO₂ symmetric stretch) confirm the nitro group .
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks, with isotopic patterns reflecting bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (bromo, nitro) on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group meta-directs electrophilic substitution, while the bromophenoxy group para-directs. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings. For example, the bromine atom at the 4-position may undergo palladium-catalyzed coupling with aryl boronic acids, but steric hindrance from the phenoxy group must be mitigated by using bulky ligands (e.g., SPhos). Experimental validation via kinetic monitoring (HPLC or in situ IR) is recommended to resolve competing pathways .

Q. What strategies can resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from trace moisture or oxygen sensitivity. Systematic reproducibility studies should:

  • Compare anhydrous vs. ambient conditions.
  • Use catalysts like Pd(OAc)₂ with rigorous degassing.
  • Analyze impurities via HPLC-MS (e.g., dehalogenated byproducts or nitro-reduction products). Evidence from pioglitazone impurity characterization highlights the need for strict inert atmospheres to prevent side reactions .

Q. What methodologies are employed to evaluate the potential of this compound as a pharmacophore in drug design, particularly targeting enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase or phosphatase targets using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). The bromophenoxy group may mimic tyrosine residues in active sites.
  • Molecular Docking : Model interactions with proteins (e.g., EGFR or MAPK) using software like AutoDock Vina. The nitro group’s electron density can be optimized for hydrogen bonding with catalytic lysine residues .

Analytical and Application-Oriented Questions

Q. How can matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) be optimized for analyzing this compound, considering its nitro functional group?

  • Methodological Answer : Nitropyridines require matrices that enhance negative-ion formation. 2-(2-Aminoethylamino)-5-nitropyridine (a structural analog) has been used as a MALDI matrix for phospholipids, suggesting its utility here. Key parameters:

  • Laser energy: 20–30% above threshold to avoid fragmentation.
  • Solvent system: Acetonitrile/water (70:30) with 0.1% TFA for homogeneous crystallization .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Crystals grown via slow evaporation in DCM/hexane (1:3) typically yield high-resolution data. The bromine atom’s strong anomalous scattering aids phasing. For polymorphic forms, pair SC-XRD with powder XRD and DSC to assess stability .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar nitropyridines are reported as irritants) .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : In amber glass under argon at –20°C to prevent nitro group degradation .

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